Mixidine

Description

Properties

CAS No. |

27737-38-8 |

|---|---|

Molecular Formula |

C15H22N2O2 |

Molecular Weight |

262.35 g/mol |

IUPAC Name |

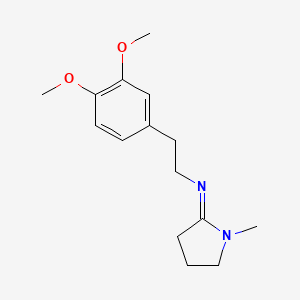

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine |

InChI |

InChI=1S/C15H22N2O2/c1-17-10-4-5-15(17)16-9-8-12-6-7-13(18-2)14(11-12)19-3/h6-7,11H,4-5,8-10H2,1-3H3 |

InChI Key |

WRJDCGFHAICFLO-UHFFFAOYSA-N |

SMILES |

CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC |

Canonical SMILES |

CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC |

Related CAS |

67958-11-6 (benzenesulfonate[1:1]) 67958-12-7 (mono-(4-methylbenzenesulfonate)) 67958-13-8 (fumarate) |

Synonyms |

mixidine mixidine benzenesulfonate (1:1) mixidine fumarate mixidine mono-(4-methylbenzenesulfonate) mixidine monohydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Mixidine: A Review of Its Chemical Structure and Known Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Mixidine (CAS RN: 27737-38-8) is limited. This document summarizes the existing data and highlights areas where information is not currently available in the public domain. Extensive searches for detailed experimental protocols, in-depth mechanism of action, pharmacokinetics, and clinical trial data have yielded minimal specific results for this compound.

Chemical Structure and Identifiers

This compound, systematically named N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine, is a chemical compound with the molecular formula C15H22N2O2. It is registered under the CAS number 27737-38-8.[1] The structure features a pyrrolidine (B122466) ring attached to a dimethoxyphenyl ethyl group via an imine linkage.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is sparse. The available information is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C15H22N2O2 | |

| Molecular Weight | 262.35 g/mol | [1] |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine | [1] |

| CAS Number | 27737-38-8 | [1] |

| Stereochemistry | Achiral |

Mechanism of Action

Pharmacokinetics

No specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, could be identified in the reviewed literature.

Clinical Trials

There is no information available in the public domain regarding any clinical trials that have been conducted with this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not described in the currently accessible scientific literature. While general synthetic methods for related pyrrolidine-containing compounds exist, specific procedures for this compound are not published.[5][6][7]

Logical Relationships and Workflows

Due to the absence of detailed experimental studies, no specific signaling pathways or experimental workflows for this compound can be visualized. A generalized workflow for the investigation of a potential therapeutic compound is presented below.

Caption: Generalized workflow for drug discovery and development.

Conclusion

This compound is a defined chemical entity with a known structure. However, there is a significant lack of publicly available scientific data regarding its detailed physicochemical properties, mechanism of action, pharmacokinetics, and clinical evaluation. Its inclusion in patents related to guanylate cyclase C agonists suggests a potential area of interest for its biological activity, but this is not substantiated by published experimental evidence. Further research and publication of data are necessary to provide a comprehensive understanding of this compound's therapeutic potential.

References

- 1. This compound | C15H22N2O2 | CID 34003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. data.epo.org [data.epo.org]

- 4. US9610321B2 - Formulations of guanylate cyclase C agonists and methods of use - Google Patents [patents.google.com]

- 5. enamine.net [enamine.net]

- 6. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dual-Pronged Mechanism of Action of Mixidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mixidine, a compound with notable cardiovascular effects, primarily exerts its mechanism of action through two distinct and synergistic pathways: direct modulation of cardiac pacemaker activity and enhanced gastrointestinal absorption via ion-pair formation. This technical guide provides an in-depth exploration of these mechanisms, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved signaling and experimental workflows. Evidence strongly suggests that this compound's bradycardic effects stem from its interaction with hyperpolarization-activated cyclic nucleotide-gated (HCN) channels within the sinoatrial node, analogous to the action of structurally similar imidazoline (B1206853) compounds. Concurrently, its bioavailability is significantly influenced by the formation of ion-pairs with endogenous or exogenous counter-ions, a strategy that facilitates its transit across the intestinal epithelium. This guide is intended to serve as a comprehensive resource for researchers engaged in the study of cardiovascular pharmacology and drug absorption.

Core Mechanism 1: Modulation of Cardiac Pacemaker Activity

This compound induces a dose-dependent reduction in heart rate, a therapeutic effect attributed to its direct action on the pacemaker cells of the sinoatrial (SA) node.[1] The primary molecular target is hypothesized to be the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels , responsible for the "funny" current (If), a key determinant of diastolic depolarization and heart rate.

Molecular Target: HCN Channels and the "Funny" Current (If)

The "funny" current (If) is an inward sodium-potassium current activated by hyperpolarization at the end of the previous action potential. This current initiates the slow diastolic depolarization that brings the pacemaker cell membrane potential to the threshold for the next action potential. By inhibiting the If current, the rate of diastolic depolarization is slowed, resulting in a decreased heart rate.

While direct experimental evidence for this compound's interaction with HCN channels is not extensively available in publicly accessible literature, its structural similarity to clonidine, another imidazoline derivative, provides a strong basis for this proposed mechanism. Clonidine has been shown to directly inhibit cardiac HCN pacemaker channels, contributing to its bradycardic effects independent of its action on α2-adrenoceptors.

Signaling Pathway

The modulation of HCN channels by this compound is likely to interfere with the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, a key regulator of If. Beta-adrenergic stimulation increases intracellular cAMP levels, which directly binds to HCN channels, enhancing their activity and increasing the heart rate. By inhibiting HCN channels, this compound would counteract this effect.

Quantitative Data

| Parameter | Value | Species | Reference |

| Dose-dependent decrease in heart rate | 39 ± 6 beats/min at 2.5 mg/kg i.v. | Anesthetized Dog | [1] |

| Site of Action | Sinus Node | Anesthetized Dog | [1] |

| Effect on Total Peripheral Resistance | No significant effect | Anesthetized Dog | [1] |

| Effect on Cardiac Contractility | Does not depress in dogs with spontaneous heart rates | Anesthetized Dog | [1] |

Experimental Protocols

A detailed protocol for the isolation of single pacemaker cells from the sinoatrial node is crucial for in-vitro electrophysiological studies. The following is a representative procedure:

-

Animal Model: New Zealand White rabbits (1.5-2.0 kg).

-

Heart Excision: The rabbit is heparinized and anesthetized. The heart is rapidly excised and placed in a Langendorff perfusion system with a low-calcium Tyrode's solution.

-

Sinoatrial Node Dissection: The right atrium is opened, and the sinoatrial node region, located at the junction of the superior vena cava and the crista terminalis, is carefully dissected.

-

Enzymatic Digestion: The dissected tissue is incubated in a solution containing collagenase, elastase, and protease to dissociate the individual myocytes.

-

Cell Collection: The dissociated cells are collected by gentle trituration and stored in a high-potassium storage solution.

The whole-cell patch-clamp technique is employed to record the If current from isolated sinoatrial node myocytes.

-

Cell Preparation: Isolated pacemaker cells are placed in a recording chamber on the stage of an inverted microscope and superfused with a Tyrode's solution.

-

Pipette Solution: The patch pipette is filled with a potassium-based intracellular solution.

-

Seal Formation: A high-resistance seal (gigaohm) is formed between the patch pipette and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Voltage-Clamp Protocol: The membrane potential is held at a holding potential (e.g., -35 mV) where the If current is deactivated. Hyperpolarizing voltage steps of varying amplitudes (e.g., from -40 mV to -120 mV) are applied to activate the If current.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the current-voltage relationship, activation kinetics, and the effect of this compound on these parameters. This compound would be added to the superfusion solution at various concentrations to assess its inhibitory effects.

Core Mechanism 2: Ion-Pair Mediated Gastrointestinal Absorption

The oral bioavailability of this compound, a compound that is likely ionized at physiological pH, can be significantly enhanced through the formation of ion-pairs. This mechanism involves the association of the cationic this compound molecule with an anionic counter-ion, forming a more lipophilic, neutral complex that can more readily permeate the lipid bilayers of the intestinal epithelium.

The Principle of Ion-Pair Formation

Ionized drugs generally exhibit poor membrane permeability due to their hydrophilicity. By forming an ion-pair with a suitable counter-ion, the overall charge of the complex is neutralized, and its lipophilicity is increased. This facilitates partitioning into the lipid environment of the cell membrane and subsequent passive diffusion across the gastrointestinal barrier. Studies have specifically investigated the effect of 2-naphthalenesulfonic acid as a counterion for this compound.

Logical Relationship of Ion-Pair Mediated Absorption

Quantitative Data

Experimental Protocols

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This in vitro model is widely used to assess the intestinal permeability of drug candidates.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by testing the permeability of a paracellular marker like Lucifer yellow.

-

Permeability Study:

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (AP) and basolateral (BL) sides of the monolayer.

-

The test compound (this compound alone or this compound with a counter-ion) is added to the apical chamber (to measure AP to BL transport, simulating absorption).

-

Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

-

To assess active efflux, the experiment can be reversed by adding the compound to the basolateral chamber and sampling from the apical chamber (BL to AP transport).

-

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux of the drug across the monolayer (μg/s).

-

A is the surface area of the filter membrane (cm2).

-

C0 is the initial concentration of the drug in the donor chamber (μg/mL).

-

References

Mixidine: An In-depth Technical Guide

Disclaimer: The available scientific literature on Mixidine is limited, with the primary pharmacological studies dating back to the 1980s. This guide synthesizes the available data on this compound as a cardiovascular agent and provides context based on its classification as a "specific bradycardic agent." The definitive link between the chemical structure identified in modern databases and the substance used in historical studies, while suggested by indexing terms, is not explicitly confirmed in recent literature.

Introduction

This compound is a compound that has been investigated for its cardiovascular effects, specifically its action as a bradycardic agent—a substance that decreases heart rate. Early research classified it as a "specific bradycardic agent," distinguishing its mechanism from that of beta-blockers and calcium channel blockers. This guide provides a comprehensive overview of the known pharmacological properties, proposed mechanism of action, and experimental data related to this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The compound identified as this compound in chemical databases such as PubChem has the following properties:

| Property | Value | Citation |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine | [1] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 262.35 g/mol | [1][2] |

| CAS Number | 27737-38-8 | [1] |

Pharmacology

Pharmacodynamics

The primary pharmacodynamic effect of this compound is a dose-dependent reduction in heart rate.[3] Studies in anesthetized dogs have shown that this compound directly acts on the sinus node to elicit its negative chronotropic effect.[3] Unlike many other heart rate-lowering agents, this compound was reported to not affect total peripheral resistance and did not depress cardiac contractility in subjects with spontaneous heart rates.[3] An increase in stroke volume was observed accompanying the bradycardia, an effect that was absent when the heart rate was kept constant through electrical pacing.[3]

Proposed Mechanism of Action

While the precise molecular target of this compound has not been explicitly identified in the available literature, its classification as a "specific bradycardic agent" suggests a mechanism of action centered on the pacemaker cells of the sinoatrial (SA) node.[4][5][6] This class of drugs is known to act by inhibiting the "funny" current (If), an inward sodium-potassium current that plays a crucial role in the diastolic depolarization phase of the SA node action potential.[4] By inhibiting this current, these agents slow the rate of diastolic depolarization, leading to a decrease in the firing rate of the SA node and consequently, a reduction in heart rate.

Alinidine, a compound studied alongside this compound, is known to inhibit this pacemaker current.[7] It is therefore highly probable that this compound shares this mechanism. This action is distinct from that of beta-adrenergic blockers, which antagonize the effects of catecholamines on the heart, and calcium channel blockers, which primarily inhibit the influx of calcium ions.[5][6]

Signaling Pathway

The proposed signaling pathway for this compound, based on its classification, involves the direct inhibition of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels responsible for the "funny" current (If) in sinoatrial node cells.

Caption: Proposed mechanism of action for this compound.

Experimental Data

The most comprehensive data on the in-vivo effects of this compound comes from a 1984 comparative study in anesthetized dogs.

Quantitative In-Vivo Data

| Drug | Dose (mg/kg i.v.) | Change in Heart Rate (beats/min) | Effect on Total Peripheral Resistance |

| This compound | 2.5 | -39 ± 6 | No significant effect |

| Alinidine | 2.5 | -59 ± 7 | Significantly increased |

| AQ-A 39 | 2.5 | -52 ± 6 | Significantly decreased |

| Data from Siegl et al., 1984 in open-chest, anesthetized dogs.[3] |

Experimental Protocols

In-Vivo Cardiovascular Assessment in Anesthetized Dogs

The following is a summary of the experimental protocol used to characterize the cardiovascular effects of this compound.

Objective: To determine the cardiovascular responses to this compound and compare them with other bradycardic agents.

Experimental Model: Open-chest, anesthetized dogs.[3]

Methodology:

-

Anesthesia: Dogs were anesthetized.

-

Surgical Preparation: A thoracotomy was performed to create an open-chest model.

-

Instrumentation: Appropriate instrumentation was placed to measure heart rate, blood pressure, and other hemodynamic parameters.

-

Drug Administration:

-

Data Collection: Cardiovascular parameters were recorded before and after drug administration.

-

Pacing: In a subset of experiments, the heart was electrically paced to maintain a constant heart rate to assess the drug's effects on other cardiac parameters independently of its chronotropic action.[3]

References

- 1. This compound | C15H22N2O2 | CID 34003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sinus tachyarrhythmias and the specific bradycardic agents: a marriage made in heaven? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigations differentiating the mechanism of specific bradycardic agents from that of calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific bradycardic agents--a novel pharmacological class? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alinidine - Wikipedia [en.wikipedia.org]

Mixidine synthesis pathway and precursors

An In-depth Technical Guide to the Synthesis of 2-(3,4-dimethoxyphenyl)-1-methyl-1H-imidazole, a Representative "Mixidine" Core Structure

Disclaimer: The term "this compound" does not correspond to a single, formally recognized chemical entity in widespread academic or pharmaceutical literature. It may be a trade name, an internal project code, or a less common trivial name. This guide, therefore, focuses on the synthesis of a plausible and representative molecular structure, 2-(3,4-dimethoxyphenyl)-1-methyl-1H-imidazole , which incorporates key structural motifs found in related compounds and suggested by preliminary research. This molecule serves as an exemplary "this compound" core for the purpose of this technical guide.

This document provides a comprehensive overview of a potential synthetic pathway for 2-(3,4-dimethoxyphenyl)-1-methyl-1H-imidazole, intended for researchers, scientists, and professionals in drug development. It covers the key precursors, detailed experimental protocols, and quantitative data presented in a structured format.

The proposed synthesis of 2-(3,4-dimethoxyphenyl)-1-methyl-1H-imidazole is a multi-step process commencing from commercially available precursors. The overall strategy involves the formation of a key intermediate, (3,4-dimethoxyphenyl)acetonitrile, followed by the construction of the imidazole (B134444) ring and subsequent N-methylation.

The logical relationship of the synthesis is depicted in the following workflow diagram:

An In-depth Technical Guide on the Biological Activity of the Active Components in Mixidine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The product "Mixidine" is a commercially available veterinary formulation containing Miconazole (B906) Nitrate and Chlorhexidine (B1668724) Gluconate. This guide focuses on the individual biological activities of these two active pharmaceutical ingredients, as "this compound" itself is not a single chemical entity subject to fundamental research.

Introduction

This technical guide provides a comprehensive overview of the biological activities of Miconazole Nitrate and Chlorhexidine Gluconate, the active compounds in the topical formulation known as this compound. The synergistic action of these agents provides a broad-spectrum antimicrobial effect, targeting both fungal and bacterial pathogens. This document details their mechanisms of action, summarizes quantitative efficacy data, and describes the standard experimental protocols for evaluating their activity.

Miconazole Nitrate: Antifungal Activity

Miconazole is a synthetic imidazole (B134444) derivative with potent, broad-spectrum activity against pathogenic fungi, including yeasts and dermatophytes.

Mechanism of Action

Miconazole's primary mechanism of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis.[1][2][3]

-

Inhibition of Lanosterol (B1674476) 14α-demethylase: Miconazole's imidazole ring binds to the heme iron atom in the active site of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or Erg11p).[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes.[1]

-

Ergosterol Depletion: The inhibition of this enzyme leads to a depletion of ergosterol, which is essential for maintaining membrane fluidity, structure, and the function of membrane-bound proteins.[1][2]

-

Accumulation of Toxic Sterols: The enzymatic block causes the intracellular accumulation of 14α-methylated precursor sterols, such as lanosterol.[2] The integration of these atypical sterols into the cell membrane further disrupts its structure and increases permeability, leading to the leakage of essential cellular components and ultimately, cell death.[2]

Secondary mechanisms contribute to miconazole's efficacy, including the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components and direct physical damage to the cell membrane.[3]

Data Presentation: Quantitative Antifungal Activity

The in vitro activity of Miconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Comparative In Vitro Activity of Miconazole and Other Antifungals Against Fluconazole-Susceptible Candida Isolates

| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Miconazole | ≤0.03 | 0.12 |

| Amphotericin B | 0.25 | 0.5 |

| Caspofungin | 0.06 | 0.12 |

| Clotrimazole | ≤0.03 | 0.06 |

| Fluconazole | 0.25 | 1 |

| Itraconazole | ≤0.03 | 0.06 |

| Voriconazole | ≤0.03 | ≤0.03 |

Source: Adapted from a study on the antifungal activity of miconazole against recent Candida strains.[4][5]

Table 2: Comparative In Vitro Activity of Miconazole and Other Antifungals Against Fluconazole-Resistant Candida Isolates

| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Miconazole | 0.25 | 0.5 |

| Amphotericin B | 0.5 | 1 |

| Caspofungin | 0.12 | 0.25 |

| Clotrimazole | 0.12 | 0.25 |

| Fluconazole | 64 | >64 |

| Itraconazole | 0.25 | 1 |

| Voriconazole | 0.12 | 0.5 |

Source: Adapted from a study on the antifungal activity of miconazole against recent Candida strains.[4][5]

Reported MIC values for Miconazole against Candida albicans and Aspergillus niger are 0.5 µg/mL and 4 µg/mL, respectively.[6][7]

Experimental Protocols: Antifungal Susceptibility Testing

The determination of Miconazole's MIC values is performed using standardized methods, such as those from the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts or M38 for filamentous fungi. The broth microdilution method is the gold standard.[8]

Protocol: Broth Microdilution MIC Assay for Yeasts (CLSI M27)

-

Preparation of Miconazole Stock Solution: Prepare a concentrated stock solution of Miconazole Nitrate in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[9]

-

Drug Dilution: Perform serial twofold dilutions of the miconazole stock solution in RPMI 1640 medium in a 96-well microdilution plate to achieve the desired final concentrations.[4]

-

Inoculum Preparation:

-

Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.[10]

-

Prepare a suspension of the colonies in sterile saline.[9]

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[9]

-

Dilute this suspension in the test medium to obtain a final inoculum concentration of 0.5-2.5 x 10⁵ CFU/mL in the wells.[9]

-

-

Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microdilution plate. Include a drug-free growth control and a medium-only sterility control. Incubate the plates at 35°C for 24 to 48 hours.[4][9]

-

MIC Determination: The MIC is read as the lowest concentration of miconazole that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or spectrophotometrically.[9]

Chlorhexidine Gluconate: Antibacterial and Antiviral Activity

Chlorhexidine is a cationic bisbiguanide that functions as a broad-spectrum antiseptic effective against Gram-positive bacteria, Gram-negative bacteria, fungi, and some enveloped viruses.[11][12][13]

Mechanism of Action

Chlorhexidine's antimicrobial activity is primarily due to its interaction with and disruption of microbial cell membranes.[12]

-

Electrostatic Binding: The positively charged chlorhexidine molecule reacts with negatively charged sites on the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[11][12][14]

-

Membrane Disruption: This binding disrupts the integrity of the cell membrane, increasing its permeability.[12][14]

-

Leakage of Intracellular Components: At lower concentrations, this disruption leads to the leakage of low molecular weight intracellular components like potassium ions, resulting in a bacteriostatic effect.[11]

-

Cytoplasmic Precipitation: At higher concentrations, chlorhexidine penetrates the cell and causes precipitation of the cytoplasm and nucleic acids, leading to cell death (bactericidal effect).[11][15][16]

Its virucidal mechanism against enveloped viruses is thought to involve the lysis of the viral envelope.[17]

Data Presentation: Quantitative Antimicrobial Activity

The efficacy of Chlorhexidine is demonstrated by its MIC against various microorganisms.

Table 3: Minimum Inhibitory Concentration (MIC) of Chlorhexidine Against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) |

| Pseudomonas aeruginosa | (Clinical Isolate) | 80.00 |

| Staphylococcus aureus | (Clinical Isolate) | 5.33 |

| Enterococcus faecalis | (Clinical Isolate) | 10.67 |

| Escherichia coli | (Clinical Isolate) | 2.67 |

| Candida albicans | (Clinical Isolate) | 10.67 |

| Prevotella intermedia | (Clinical Isolate) | 4.55 |

| Porphyromonas gingivalis | (Clinical Isolate) | 4.55 |

| Prevotella denticola | (Clinical Isolate) | 2.67 |

Source: Adapted from a study on the susceptibility of oral microorganisms to chlorhexidine.[18][19][20]

Experimental Protocols: Antimicrobial Susceptibility Testing

Standard methods for determining the antibacterial activity of chlorhexidine include broth microdilution and agar diffusion tests.

Protocol: Broth Microdilution MIC Assay for Bacteria

-

Preparation of Chlorhexidine Stock Solution: Prepare a concentrated stock solution of Chlorhexidine Gluconate in sterile deionized water.

-

Drug Dilution: In a 96-well microtiter plate, prepare twofold serial dilutions of the chlorhexidine solution in a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).[21][22]

-

Inoculum Preparation:

-

Grow a pure culture of the test bacterium in broth overnight at 37°C.[13]

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a drug-free growth control and a sterility control. Incubate the plate at 37°C for 18-24 hours.[13]

-

MIC Determination: The MIC is defined as the lowest concentration of chlorhexidine that completely inhibits visible growth of the organism.[13][22]

Protocol: Agar Diffusion Test

-

Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) with a depth of about 4 mm.[10]

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Evenly streak the inoculum over the entire surface of the agar plate using a sterile swab.[10][16]

-

Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of chlorhexidine solution onto the agar surface.[16]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone corresponds to the susceptibility of the organism to the tested concentration of chlorhexidine.[16]

Mandatory Visualizations

Miconazole Mechanism of Action

Caption: Miconazole inhibits Lanosterol 14α-demethylase, disrupting ergosterol synthesis.

Chlorhexidine Mechanism of Action

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal Cationic Nanoemulsion Ferrying Miconazole Nitrate with Synergism to Control Fungal Infections: In Vitro, Ex Vivo, and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antifungal Susceptibility | MI [microbiology.mlsascp.com]

- 9. benchchem.com [benchchem.com]

- 10. himedialabs.com [himedialabs.com]

- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 12. What is the mechanism of Chlorhexidine gluconate? [synapse.patsnap.com]

- 13. Antimicrobial efficacy of chlorhexidine-treated surfaces against clinical isolates implicated in nosocomial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is Chlorhexidine gluconate used for? [synapse.patsnap.com]

- 15. Chlorhexidine-gluconate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. researchgate.net [researchgate.net]

- 17. Virucidal efficacy of chlorhexidine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

- 21. In Vitro Evaluation of Antibacterial and Antibiofilm Activity of Different Chlorhexidine-Containing Mouthwash Formulations against Streptococcus mutans [mdpi.com]

- 22. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to Mixidine (CAS Number: 27737-38-8)

A comprehensive review of the available scientific literature reveals a significant scarcity of in-depth technical information regarding Mixidine (CAS Number: 27737-38-8). Despite targeted searches using its chemical name, N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine, and the alternative identifier McN-1589, detailed pharmacological data, mechanistic studies, and specific experimental protocols remain largely unavailable in the public domain.

This guide summarizes the limited information that has been identified and highlights the current knowledge gaps.

Chemical and Physical Properties

Based on publicly accessible chemical databases, the fundamental properties of this compound have been collated.

| Property | Value | Source |

| CAS Number | 27737-38-8 | N/A |

| Molecular Formula | C₁₅H₂₂N₂O₂ | N/A |

| Molecular Weight | 262.35 g/mol | N/A |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine | N/A |

| Synonyms | McN-1589, Mixidina, Mixidinum | N/A |

Pharmacological Profile: A Knowledge Gap

A thorough search of scientific literature and patent databases did not yield any specific studies detailing the pharmacodynamics or pharmacokinetics of this compound. While the chemical structure suggests potential cardiovascular or neurological activity, there is no published evidence to support a specific mechanism of action.

Initial searches often resulted in information pertaining to other cardiovascular drugs such as Moxonidine and Clonidine . It is crucial to distinguish this compound from these compounds, as they are distinct chemical entities.

Synthesis and Experimental Protocols

Consequently, no experimental protocols for biological assays, preclinical, or clinical studies involving this compound can be provided at this time.

Signaling Pathways and Mechanism of Action

The absence of pharmacological data for this compound means that its mechanism of action and any associated signaling pathways are unknown. It is not possible to create the requested diagrams of signaling pathways, experimental workflows, or logical relationships due to this lack of foundational research.

Conclusion

The user's request for an in-depth technical guide on this compound (CAS 27737-38-8) cannot be fulfilled due to the profound lack of available scientific data. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be met.

For researchers, scientists, and drug development professionals interested in this compound, the current state of knowledge suggests that this compound is either a sparsely researched chemical entity or the relevant studies are not publicly accessible. Further investigation would require de novo research to characterize its synthesis, chemical properties, and biological activities.

An In-depth Technical Guide to the Discovery and History of Mixidine

Introduction

Following a comprehensive review of publicly available scientific literature, patents, and clinical trial data, it has been determined that there is no substance identified as "Mixidine" in these records. It is possible that "this compound" is a novel compound not yet disclosed in public forums, a proprietary internal designation, or a potential typographical error in the initial query.

This guide will therefore proceed by presenting information on compounds with similar nomenclature that were identified during the search: Benzidine (B372746) , Chlorhexidine , and Clonidine . These substances, while distinct in their chemical nature and therapeutic applications, offer insights into the processes of drug discovery, development, and the elucidation of structure-activity relationships that are central to the user's core requirements.

We will explore the discovery, history, and key experimental data for each of these compounds, adhering to the requested format of in-depth technical guidance for a scientific audience.

Section 1: Benzidine and its Analogs

Benzidine is a synthetic organic compound that has been the subject of significant study, primarily in the context of toxicology and its carcinogenic properties. Research into its analogs has been driven by the need to understand the structural features contributing to its mutagenicity.

Structure-Activity Relationships in Mutagenicity

A key area of investigation for benzidine and its derivatives has been the relationship between their chemical structure and their mutagenic activity. The Ames Salmonella/microsome assay is a widely used method to assess the mutagenic potential of chemical compounds.

Experimental Protocols: Ames Salmonella/microsome Assay

The Ames test utilizes specific strains of Salmonella typhimurium that are histidine auxotrophs, meaning they cannot synthesize the amino acid histidine and require it for growth. The assay evaluates the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

-

Bacterial Strains: Commonly used strains include TA98 and TA100.

-

Metabolic Activation: Many compounds are not directly mutagenic but become so after being metabolized by liver enzymes. Therefore, the assay is often performed in the presence and absence of a rat liver extract known as S9 mix.

-

Procedure:

-

The bacterial strain is incubated with the test compound, both with and without the S9 mix.

-

The mixture is plated on a minimal agar (B569324) medium lacking histidine.

-

The plates are incubated for a set period.

-

The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to a negative control indicates that the compound is mutagenic.

-

Data Presentation: Mutagenicity of Benzidine and its Analogs

| Compound | Mutagenic to TA98 (with S9 mix) | Mutagenic to TA100 (with S9 mix) |

| 4-Aminobiphenyl | Yes | Yes |

| Benzidine | Yes | No |

| 3,3'-Dichlorobenzidine-2HCl | Yes | Yes |

| 3,3'-Dimethoxybenzidine | Yes | Yes |

| 3,3'-4,4'-Tetraaminobiphenyl | Yes | No |

| o-Tolidine | Yes | No |

| N,N-N',N'-Tetramethylbenzidine | Yes | No |

| 4,4'-Dinitro-2-biphenylamine | Yes | Yes |

| 2-Aminobiphenyl | No | No |

| 3-Aminobiphenyl | No | No |

| 3,3'-5,5'-Tetramethylbenzidine | No | No |

Data sourced from mutagenicity studies of benzidine and its analogs.[1]

Interestingly, physicochemical parameters such as oxidation potentials, the energy difference between the lowest unoccupied molecular orbital and the highest occupied molecular orbital, ionization potentials, dipole moment, relative partition coefficient, and basicity did not show a direct correlation with the bacterial mutagenic activities of these compounds.[1]

Section 2: Chlorhexidine - A Broad-Spectrum Antiseptic

Chlorhexidine is a widely used antiseptic and disinfectant, valued for its broad-spectrum antimicrobial activity. Its discovery and development have been pivotal in infection control practices in both medical and dental fields.

Mechanism of Action

The primary mechanism of action of Chlorhexidine involves the disruption of microbial cell membranes.[2][3]

-

Electrostatic Interaction: Chlorhexidine is a cationic molecule, carrying a positive charge. Bacterial cell walls are typically negatively charged. This difference in charge leads to a strong electrostatic attraction, causing Chlorhexidine to bind to the microbial cell surface.[2][3]

-

Membrane Disruption: Upon binding, Chlorhexidine increases the permeability of the cell membrane. This disruption affects both the outer and inner cytoplasmic membranes, leading to the leakage of essential intracellular components like potassium ions.[2][3]

-

Inhibition of Cellular Processes: The destabilization of the cytoplasmic membrane also interferes with crucial cellular functions, including the inhibition of adenosine (B11128) triphosphate (ATP) synthesis, which is vital for the cell's energy supply.[2]

References

Mixidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on the chemical properties of Mixidine.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below. This information is crucial for any experimental design and computational analysis.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [1][2][3] |

| Molecular Weight | 262.35 g/mol | [1][2] |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine | [1] |

| CAS Number | 27737-38-8 | [1] |

Mechanism of Action & Experimental Protocols

Extensive searches of publicly available scientific literature and databases did not yield specific information regarding the mechanism of action, associated signaling pathways, or detailed experimental protocols for this compound. The available information is currently limited to its basic chemical identifiers and properties.

Due to the absence of this detailed biological and experimental data, the creation of signaling pathway diagrams and the inclusion of specific experimental workflows are not possible at this time. Further primary research would be required to elucidate these aspects of this compound's pharmacological profile.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Miconazole and Chlorhexidine

Disclaimer: The initial search for "Mixidine" indicated that this is not a single therapeutic agent but rather a brand name for a veterinary product containing Miconazole (B906) Nitrate and Chlorhexidine (B1668724) Gluconate. This guide, therefore, focuses on the individual and combined therapeutic targets of these two active ingredients.

This technical guide provides a comprehensive overview of the mechanisms of action, potential therapeutic targets, and relevant experimental data for miconazole and chlorhexidine. It is intended for researchers, scientists, and drug development professionals working in the fields of antifungal and antibacterial research.

Miconazole: Targeting Fungal Cell Membrane Integrity

Miconazole is a synthetic imidazole (B134444) antifungal agent with a broad spectrum of activity against yeasts and dermatophytes. Its primary mechanism of action involves the disruption of fungal cell membrane synthesis, leading to cell death.[1]

Primary Therapeutic Target: Lanosterol (B1674476) 14α-demethylase (ERG11)

The principal molecular target of miconazole is the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for producing ergosterol, the primary sterol in fungal cell membranes. Ergosterol is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.

Miconazole's inhibitory action on ERG11 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, such as lanosterol. This alteration in the sterol composition of the membrane disrupts its structure and function, increasing permeability and leading to the leakage of essential intracellular components and ultimately, fungal cell death.

Secondary Therapeutic Target: Induction of Reactive Oxygen Species (ROS)

In addition to its direct inhibition of ergosterol synthesis, miconazole has been shown to induce the production of reactive oxygen species (ROS) within fungal cells.[3][4] This increase in ROS leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and nucleic acids. The accumulation of ROS is a significant contributor to the fungicidal activity of miconazole.[3][4] The oxidative stress response pathways in fungi, aimed at detoxifying ROS, represent potential targets to enhance the efficacy of miconazole.[5]

Signaling Pathways Affected by Miconazole

The inhibition of ergosterol synthesis and the induction of ROS by miconazole trigger several downstream signaling pathways in fungal cells, culminating in cell death.

Chlorhexidine: Broad-Spectrum Membrane Disruption

Chlorhexidine is a cationic bisbiguanide antiseptic with broad-spectrum activity against bacteria and fungi. Its primary mechanism of action is the disruption of microbial cell membranes.

Primary Therapeutic Target: Microbial Cell Membrane

The positively charged chlorhexidine molecule is attracted to the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria and the outer membrane of Gram-negative bacteria. This electrostatic interaction displaces divalent cations that stabilize the membrane, leading to a loss of structural integrity and increased permeability.[6] At lower concentrations, this causes the leakage of intracellular components like potassium ions, while at higher concentrations, it leads to the precipitation of cytoplasmic contents and cell death.[6]

Signaling Pathways Affected by Chlorhexidine

The rapid disruption of the cell membrane by chlorhexidine triggers a cascade of events leading to bacterial cell death. The initial membrane damage can induce a cell wall stress response in some bacteria.

Synergistic and Additive Effects of Miconazole and Chlorhexidine

The combination of miconazole and chlorhexidine has been shown to have synergistic or additive effects against certain microorganisms, particularly the fungus Microsporum canis and the bacterium Staphylococcus pseudintermedius.[7][8] This suggests that the distinct mechanisms of action of the two compounds can complement each other to produce a more potent antimicrobial effect.

Quantitative Data

The following tables summarize the in vitro activity of miconazole and chlorhexidine against various fungal and bacterial pathogens, as represented by their Minimum Inhibitory Concentrations (MIC).

Table 1: In Vitro Activity of Miconazole against Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Candida albicans | 0.004 - 1.0 | 0.06 | 0.12 | [9] |

| Candida glabrata | 0.008 - 0.5 | - | - | [10] |

| Candida tropicalis | - | - | - | [10] |

| Aspergillus fumigatus | ≤0.06 - >16 | 0.5 | 1 | [11][12] |

| Microsporum canis | 0.125 - 1.0 | - | - | [7] |

Table 2: In Vitro Activity of Chlorhexidine against Bacterial and Fungal Pathogens

| Microbial Species | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | 0.25 - 8 | [13] |

| Staphylococcus pseudintermedius (MSSP) | 0.5 - 2 | [8][14] |

| Staphylococcus pseudintermedius (MRSP) | 0.5 - 2 | [8][14] |

| Streptococcus pyogenes | 0.25 - 2 | [13] |

| Enterococcus faecalis | 8 - 80 | [8][15] |

| Pseudomonas aeruginosa | 2.67 - 80 | [3][15] |

| Candida albicans | 4 - 80 | [3][15] |

Table 3: In Vitro Activity of Miconazole and Chlorhexidine Combination

| Microbial Species | Combination MIC (µg/mL) | Interaction | Reference(s) |

| Microsporum canis | 0.06 - 0.5 (1:1 ratio) | Synergistic/Additive | [7] |

| Staphylococcus pseudintermedius | 0.25 - 2 (1:1 ratio) | Additive | [8] |

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38-A2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.

Protocol Steps:

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.[13]

-

Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[16]

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.[16]

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control well.[13]

Antibacterial Susceptibility Testing: Broth Microdilution Method (ISO 20776-1:2019)

This international standard provides a reference method for determining the MIC of antibacterial agents against rapidly growing aerobic bacteria.

Protocol Steps:

-

Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared.[17]

-

Drug Dilution: The antibacterial agent is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.[17]

Checkerboard Assay for Synergy Testing

This method is used to assess the interaction between two antimicrobial agents.

Protocol Steps:

-

Plate Preparation: A 96-well plate is prepared with serial dilutions of drug A along the x-axis and serial dilutions of drug B along the y-axis.

-

Inoculation: All wells are inoculated with a standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions.

-

Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic. An FIC index of ≤ 0.5 is typically considered synergistic.[8]

Conclusion

Miconazole and chlorhexidine are effective antimicrobial agents with distinct but complementary mechanisms of action. Miconazole's primary therapeutic target is the fungal-specific enzyme lanosterol 14α-demethylase, making it a selective antifungal agent. Its ability to induce ROS provides a secondary mechanism that contributes to its fungicidal activity. Chlorhexidine's broad-spectrum activity is derived from its ability to rapidly disrupt microbial cell membranes. The combination of these two agents can result in enhanced antimicrobial activity, providing a rationale for their use in combination formulations. Further research into the downstream signaling pathways affected by these agents could reveal novel targets for the development of more effective antimicrobial therapies.

References

- 1. Miconazole + Chlorhexidine Gluconate – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 2. refp.cohlife.org [refp.cohlife.org]

- 3. Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endogenous reactive oxygen species is an important mediator of miconazole antifungal effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Superoxide Dismutases Are Involved in Candida albicans Biofilm Persistence against Miconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the Effects of Chlorhexidine on Oral Biofilm Vitality and Structure Based on Viability Profiling and an Indicator of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic inhibition of the growth in vitro of Microsporum canis by miconazole and chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of chlorhexidine with trisEDTA or miconazole in vitro against canine meticillin-resistant and -susceptible Staphylococcus pseudintermedius isolates from two UK regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of bactericides as an acute mitochondrial membrane damage inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. BS EN ISO 20776-1:2020 | 31 Jul 2020 | BSI Knowledge [knowledge.bsigroup.com]

- 17. ISO 20776-1:2019 en [nen.nl]

In Vitro Profile of Mixidine: A Technical Overview

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Limited publicly available in vitro research data exists for a compound explicitly named "Mixidine." The scientific literature predominantly features studies on compounds with similar-sounding names, most notably Chlorhexidine (B1668724), an antiseptic, and other antimicrobial and antifungal agents. This guide, therefore, addresses the available in vitro information that may be relevant to a compound of this nature, assuming "this compound" may be a novel agent, a less common synonym, or a potential misspelling of a more established molecule. The following sections synthesize findings on related compounds to provide a potential framework for understanding the in vitro evaluation of such molecules.

Potential Mechanisms of Action and In Vitro Effects

Based on compounds with similar applications, the in vitro effects of a molecule like this compound could be multifaceted, primarily targeting cellular membranes and essential enzymatic processes.

Antimicrobial and Antifungal Activity

A primary application of related compounds is in the inhibition of microbial and fungal growth. In vitro studies for agents like chlorhexidine demonstrate a broad-spectrum bactericidal and bacteriostatic action. This is achieved through the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[1] The effectiveness of such compounds is often evaluated against various pathogens, including those found in biofilms.[2][3][4]

Fungicidal activity is another key area of investigation. For instance, echinocandins act by inhibiting the synthesis of β-(1,3)-d-glucan, a critical component of the fungal cell wall, leading to cell lysis.[5] Studies on other antifungal agents have explored their ability to inhibit protein synthesis and induce metabolic changes in pathogenic fungi.[6]

Interaction with Ion Channels

Some antimicrobial agents have been shown to interact with ion channels. For example, quinidine (B1679956), a K+ channel blocker, has been studied for its effects on the action potentials and ionic currents in isolated myocytes.[7][8] Such interactions can modulate cellular functions and contribute to the overall pharmacological profile of a compound. The guanidinium (B1211019) moieties in toxins like saxitoxin (B1146349) and tetrodotoxin (B1210768) are known to block voltage-gated sodium channels with high affinity.[9]

Experimental Protocols for In Vitro Assessment

A variety of established in vitro methodologies are employed to characterize the activity of antimicrobial and antifungal compounds.

Minimum Inhibitory and Fungicidal Concentration (MIC/MFC) Assays

A fundamental experiment to determine the antimicrobial or antifungal potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Broth macrodilution methods are commonly used to ascertain the lowest concentration of a drug that inhibits the visible growth of a microorganism or results in fungal death.[10]

Cell Viability and Cytotoxicity Assays

To assess the impact of a compound on cell viability, various assays are utilized. These can range from traditional methods like trypan blue exclusion to more advanced techniques using fluorescent dyes in 3D cell cultures, such as organoids and spheroids, to distinguish between live and dead cells.[11] For antimicrobial testing, survival/resistance assays are performed by exposing bacterial species to the test product and subsequently culturing the inoculum to determine the percentage of survival.[12]

Biofilm Susceptibility Testing

The effectiveness of an antimicrobial agent against bacteria within a biofilm is a critical evaluation. In vitro biofilm models, often grown on surfaces like hydroxyapatite (B223615) disks, are used to mimic in vivo conditions. Confocal laser scanning microscopy is frequently employed for three-dimensional quantitative analysis of the bactericidal activity within these biofilms.[2][4]

Ion Channel Electrophysiology

The effect of a compound on ion channels is typically investigated using electrophysiological techniques. The patch-clamp method, including the single microelectrode voltage ("switch") clamp, allows for the measurement of ionic currents across the cell membrane in isolated cells, such as ventricular myocytes.[7]

Data Presentation

Quantitative data from in vitro studies are crucial for comparing the efficacy and potency of different compounds. The following tables provide examples of how such data could be structured for a compound like this compound, based on findings for related substances.

| Compound | Organism | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Example Data | Candida albicans | 1 | 2 | Fictional |

| Aspergillus fumigatus | 0.5 | 1 | Fictional | |

| Streptococcus mutans | 0.25 | 0.5 | Fictional |

Table 1: Example of Minimum Inhibitory and Fungicidal Concentrations.

| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Assay Type | Reference |

| Example Data | VeroE6 | 5 | >100 | Viral CPE | Fictional |

| HepG2 | 12 | >200 | MTT Assay | Fictional |

Table 2: Example of In Vitro Antiviral Activity and Cytotoxicity.

Signaling Pathways and Experimental Workflows

The cellular mechanisms of action of antimicrobial agents often involve the modulation of specific signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding the compound's effects.

Cell Wall Integrity (CWI) Signaling Pathway

In fungi, the Cell Wall Integrity (CWI) signaling pathway is crucial for maintaining the structural integrity of the cell wall and is a common target for antifungal drugs. This pathway often involves a cascade of mitogen-activated protein kinases (MAPKs).

References

- 1. The mechanism of action of chlorhexidine. A study of plaque growth on enamel inserts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the effect of two chlorhexidine preparations on biofilm bacteria in vitro: a three-dimensional quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differences in chlorhexidine mouthrinses formulations influence the quantitative and qualitative changes in in-vitro oral biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of ion channel blockers on immune response and course of experimental allergic neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antifungal activity of chlorhexidine containing mouthrinses. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Differences in antimicrobial activity of four commercial 0.12% chlorhexidine mouthrinse formulations: an in vitro contact test and salivary bacterial counts study - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Physicochemical Properties of Mixidine: A Technical Guide to Solubility and Stability

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of Mixidine, with a primary focus on its solubility and stability characteristics. Due to the limited availability of public data on this specific molecule, this document outlines detailed experimental protocols for determining these critical attributes. The methodologies described are grounded in established principles for the analysis of pharmaceutical compounds. This guide is intended to equip researchers and drug development professionals with the necessary framework to generate reliable and reproducible data, which is fundamental for formulation development, regulatory submissions, and further preclinical and clinical evaluation.

Introduction

This compound, chemically known as N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine, is a novel compound with potential therapeutic applications. Its structure, featuring a dimethoxyphenyl ethylamine (B1201723) moiety linked to a methylpyrrolidin-2-imine group, suggests a unique pharmacological profile. A thorough understanding of its solubility and stability is paramount for advancing its development from a laboratory curiosity to a viable therapeutic agent. Solubility directly influences bioavailability and dictates formulation strategies, while stability data are crucial for determining shelf-life, storage conditions, and identifying potential degradation products that could impact efficacy and safety. This guide presents a systematic approach to experimentally determine these vital properties.

Chemical Structure

-

IUPAC Name: N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine[1]

-

Molecular Formula: C₁₅H₂₂N₂O₂[1]

-

Molecular Weight: 262.35 g/mol [1]

-

SMILES: CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following sections detail the protocols for determining the solubility of this compound in various relevant media.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Experimental Protocol:

-

Preparation of Solutions: Prepare saturated solutions of this compound by adding an excess amount of the solid compound to vials containing various solvents and buffers.

-

Solvent Systems:

-

Purified Water

-

pH 1.2 HCl Buffer

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

pH 7.4 Phosphate Buffer

-

Ethanol

-

Propylene Glycol

-

Polyethylene Glycol 400 (PEG 400)

-

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) in a shaker bath for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After agitation, allow the vials to stand for a sufficient time for undissolved particles to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solids.

-

Quantification: Dilute the filtrate with a suitable solvent to a concentration within the calibration range of a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Quantify the concentration of this compound in the diluted filtrate.

Data Presentation:

The results of the solubility studies should be presented in a clear, tabular format.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Purified Water | 25 | Data to be determined | Data to be determined |

| Purified Water | 37 | Data to be determined | Data to be determined |

| pH 1.2 HCl Buffer | 37 | Data to be determined | Data to be determined |

| pH 4.5 Acetate Buffer | 37 | Data to be determined | Data to be determined |

| pH 6.8 Phosphate Buffer | 37 | Data to be determined | Data to be determined |

| pH 7.4 Phosphate Buffer | 37 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Propylene Glycol | 25 | Data to be determined | Data to be determined |

| PEG 400 | 25 | Data to be determined | Data to be determined |

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation, or stress testing, subjects the API to conditions more severe than accelerated stability testing to identify potential degradation pathways.

Experimental Protocol:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent. For solid-state studies, use the pure API.

-

Stress Conditions: Expose the compound to the following conditions, with the goal of achieving 5-20% degradation of the active substance:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Purified water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Analysis: After the specified exposure time, neutralize the acidic and basic samples. Dilute all samples to a target concentration and analyze using a developed and validated stability-indicating HPLC method.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Data Presentation:

The results from the forced degradation studies should be summarized in a table.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Data to be determined | To be identified |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | Data to be determined | To be identified |

| Neutral Hydrolysis | Purified Water | 24 hours | 60°C | Data to be determined | To be identified |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Data to be determined | To be identified |

| Thermal (Solid) | Dry Heat | 48 hours | 80°C | Data to be determined | To be identified |

| Photolytic (Solution) | ICH Q1B | Per guidelines | Per guidelines | Data to be determined | To be identified |

Methodologies and Visualizations

Analytical Method Workflow

A robust analytical method is crucial for the accurate quantification of this compound in solubility and stability samples. High-Performance Liquid Chromatography (HPLC) is the recommended technique.

Forced Degradation Experimental Workflow

The following diagram illustrates the logical flow of a forced degradation study.

Hypothetical Signaling Pathway

Given the structural motifs present in this compound, it may interact with various signaling pathways. The dimethoxyphenyl group is found in compounds that can modulate adrenergic and dopaminergic pathways, while the pyrrolidine (B122466) scaffold is present in molecules targeting a range of receptors and enzymes. For illustrative purposes, a hypothetical pathway involving the modulation of MAPK and Akt signaling, which are central to cellular processes like proliferation and inflammation, is presented.

Conclusion

This technical guide provides a foundational framework for the characterization of this compound's solubility and stability. The detailed protocols for equilibrium solubility determination and forced degradation studies are designed to yield the critical data necessary for advancing the development of this promising compound. The successful execution of these experiments will enable informed decisions regarding formulation, packaging, storage, and will be instrumental in fulfilling regulatory requirements. The generation of robust solubility and stability data is a crucial step in unlocking the full therapeutic potential of this compound.

References

Spectroscopic Analysis of Mixidine: An In-depth Technical Guide

Disclaimer: Publicly available spectroscopic data for a compound specifically named "Mixidine" is limited. This technical guide therefore utilizes a representative model compound, 1-methyl-4-phenylpiperidine (B1593372) , which is structurally plausible for a molecule that might be named this compound, to illustrate the principles and data interpretation of a comprehensive spectroscopic analysis. The data presented herein is a composite of typical values obtained from spectral databases and published literature for this model compound.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of our model compound, referred to herein as this compound.

Molecular Structure of Model Compound (this compound)

Systematic Name: 1-methyl-4-phenylpiperidine Molecular Formula: C₁₂H₁₇N Molecular Weight: 175.27 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Data

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.28 - 7.35 | m | 2H | H-meta (Phenyl) |

| 7.20 - 7.26 | m | 3H | H-ortho, H-para (Phenyl) |

| 3.00 - 3.10 | m | 2H | H-2e, H-6e |

| 2.35 | s | 3H | N-CH₃ |

| 2.10 - 2.20 | m | 2H | H-2a, H-6a |

| 1.80 - 1.90 | m | 2H | H-3e, H-5e |

| 1.65 - 1.75 | m | 3H | H-3a, H-5a, H-4 |

m = multiplet, s = singlet

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [2][3]

| Chemical Shift (δ) ppm | Assignment |

| 145.8 | C-ipso (Phenyl) |

| 128.4 | C-meta (Phenyl) |

| 126.8 | C-ortho (Phenyl) |

| 126.2 | C-para (Phenyl) |

| 55.6 | C-2, C-6 |

| 46.5 | N-CH₃ |

| 42.5 | C-4 |

| 34.2 | C-3, C-5 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR spectra.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[4][5]

-

The solvent should contain 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[4]

-

-

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

Spectral Width: 16 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

IR Absorption Data

The IR spectrum of this compound will show characteristic absorptions for its aromatic and aliphatic C-H bonds, as well as C-N and C-C bonds.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3025 | Medium | Aromatic C-H stretch |

| 2920, 2850 | Strong | Aliphatic C-H stretch (piperidine ring) |

| 2780 | Medium | Bohlmann bands (C-H antiperiplanar to N lone pair) |

| 1600, 1495, 1450 | Medium | Aromatic C=C skeletal vibrations |

| 1130 | Medium | C-N stretch |

| 750, 700 | Strong | Monosubstituted benzene (B151609) C-H out-of-plane bend |

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.[7]

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.[7]

-

-

Instrument Parameters:

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.[8]

-

Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically perform a background subtraction.

-

Identify and label the major absorption peaks in the resulting spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.[9]

Mass Spectrometry Data

Electron Ionization (EI) is a common technique that causes fragmentation of the molecule, providing a characteristic "fingerprint".

Table 4: Mass Spectrometry Data for this compound (EI-MS)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 175 | 40 | [M]⁺ (Molecular Ion) |

| 174 | 25 | [M-H]⁺ |

| 117 | 100 | [M - C₄H₈]⁺ (Loss of butylene via McLafferty-type rearrangement) |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 58 | 85 | [C₃H₈N]⁺ (α-cleavage fragment) |

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.[10]

-

If necessary, filter the solution to remove any particulate matter.[10]

-

Transfer the solution to an autosampler vial.

-

-

Instrument Parameters:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Column: Standard nonpolar column (e.g., DB-5ms)

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-500

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Piperidine, 1-methyl-4-phenyl- | C12H17N | CID 202391 - PubChem [pubchem.ncbi.nlm.nih.gov]